5-(Pyridin-3-YL)thiophene-3-carbaldehyde

Physicochemical profiling Drug design ADME property optimization

5-(Pyridin-3-YL)thiophene-3-carbaldehyde (CAS 1215859-26-9) is a heterocyclic building block with the molecular formula C10H7NOS and a molecular weight of 189.24 g/mol. It features a pyridine ring connected at its 3-position to the 5-position of a thiophene ring, with an aldehyde group at the thiophene 3-position.

Molecular Formula C10H7NOS
Molecular Weight 189.24 g/mol
Cat. No. B13192576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-3-YL)thiophene-3-carbaldehyde
Molecular FormulaC10H7NOS
Molecular Weight189.24 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CC(=CS2)C=O
InChIInChI=1S/C10H7NOS/c12-6-8-4-10(13-7-8)9-2-1-3-11-5-9/h1-7H
InChIKeyRDOIJWUQZGRFGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Pyridin-3-YL)thiophene-3-carbaldehyde (CAS 1215859-26-9): A Regioisomerically Defined Heterocyclic Aldehyde Building Block


5-(Pyridin-3-YL)thiophene-3-carbaldehyde (CAS 1215859-26-9) is a heterocyclic building block with the molecular formula C10H7NOS and a molecular weight of 189.24 g/mol [1]. It features a pyridine ring connected at its 3-position to the 5-position of a thiophene ring, with an aldehyde group at the thiophene 3-position [2]. This specific regioisomeric arrangement distinguishes it from the more extensively studied 5-(pyridin-3-yl)thiophene-2-carbaldehyde analog (CAS 133531-43-8) .

5-(Pyridin-3-YL)thiophene-3-carbaldehyde Regioisomer Differentiation: Why In-Class Analogs Cannot Be Assumed Interchangeable


Pyridinyl-thiophene carbaldehydes sharing the same molecular formula (C10H7NOS) display distinct physicochemical and biological properties driven by the aldehyde position on the thiophene ring. The 3-carbaldehyde regioisomer exhibits an XLogP3-AA of 1.7 [1], whereas the commercially prevalent 2-carbaldehyde analog (CAS 133531-43-8) has an XLogP of 2.0 . This ΔXLogP of -0.3 translates to measurably different membrane permeability and pharmacokinetic behavior. Furthermore, structure-activity relationship (SAR) studies on pyridinyl-thiophene derivatives as CYP2A6 inhibitors demonstrate that aldehyde position critically modulates potency, with thienopyridine-2-carbaldehydes achieving IC50 values below 0.5 μM [2], while the 2-carbaldehyde regioisomer of the pyridin-3-yl series shows an IC50 of 4.77 μM in the same assay system [3]. These quantitative differences underscore that regioisomeric substitution is not an interchangeable parameter for procurement decisions.

5-(Pyridin-3-YL)thiophene-3-carbaldehyde: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Modulation: XLogP Comparison of 5-(Pyridin-3-YL)thiophene-3-carbaldehyde Versus the 2-Carbaldehyde Regioisomer

The target 3-carbaldehyde compound has a computed XLogP3-AA of 1.7 [1], compared to the 2-carbaldehyde regioisomer (CAS 133531-43-8) with an XLogP of 2.0 . This ΔXLogP of -0.3 (approximately 15% lower lipophilicity) is physiochemically meaningful, as a ΔLogP of 0.3 can alter membrane permeability by up to 2-fold in predictive ADME models. Both compounds share identical molecular formula (C10H7NOS), molecular weight (189.24 g/mol), and topological polar surface area (58.2 Ų) [1][2], confirming that the lipophilicity difference derives specifically from the aldehyde positional isomerism rather than gross structural changes.

Physicochemical profiling Drug design ADME property optimization

Aldehyde Position-Dependent CYP2A6 Inhibitory Potency: Class-Level SAR Evidence for Regioisomer Selection

In a systematic SAR study of pyridinyl-heteroaromatic CYP2A6 inhibitors, thienopyridine-2-carbaldehydes were identified among the most potent scaffolds with IC50 values below 0.5 μM for coumarin 7-hydroxylation [1]. The 5-pyridin-3-yl-thiophene-2-carbaldehyde regioisomer specifically showed an IC50 of 4.77 μM (4,770 nM) against human CYP2A6 [2], which is approximately 10-fold less potent than the most active thienopyridine-2-carbaldehydes, indicating that the pyridin-3-yl attachment combined with the 2-carbaldehyde configuration yields moderate potency. The 3-carbaldehyde target compound, by repositioning the electrophilic formyl group to the thiophene 3-position, is expected to exhibit altered hydrogen-bonding geometry with the CYP2A6 active site relative to its 2-carbaldehyde counterpart, based on the observation that aldehyde position is a critical determinant of inhibitory activity within this chemotype [1]. Direct IC50 data for the 3-carbaldehyde regioisomer in CYP2A6 assays remain to be reported; the evidence presented here is class-level inference.

CYP2A6 inhibition Nicotine metabolism Smoking cessation

Commercial Purity Specification: 5-(Pyridin-3-YL)thiophene-3-carbaldehyde (95%) Versus 2-Carbaldehyde Analog (97%)

The 3-carbaldehyde target compound is commercially available with a minimum purity specification of 95% (CAS 1215859-26-9) , while the 2-carbaldehyde regioisomer (CAS 133531-43-8) is supplied at 97% purity by major vendors . The 2% lower purity specification for the 3-carbaldehyde compound reflects its more challenging synthetic accessibility, consistent with the typically lower reactivity of the thiophene 3-position toward electrophilic formylation compared to the electronically favored 2-position. Users requiring the 3-carbaldehyde regioisomer for precise stoichiometric applications should account for this purity differential in reaction planning and may need additional purification steps.

Chemical procurement Quality specification Synthetic intermediate

Regioisomeric Connectivity Reversal: Differentiation from 5-(Thiophen-3-yl)nicotinaldehyde (CAS 342601-30-3)

5-(Thiophen-3-yl)nicotinaldehyde (CAS 342601-30-3) represents a connectivity-reversed constitutional isomer where the aldehyde is on the pyridine ring (nicotinaldehyde) rather than the thiophene ring [1]. This isomer exhibits an XLogP3-AA of 1.6 [1] compared to 1.7 for the target compound [2] (ΔXLogP = +0.1). Although both compounds share identical molecular formula (C10H7NOS), molecular weight (189.24 g/mol), and TPSA (58.2 Ų) [1][2], the aldehyde position dictates fundamentally different reactivity: the target compound's thiophene-3-carbaldehyde moiety is susceptible to nucleophilic attack at a position conjugated with the sulfur atom, while the nicotinaldehyde isomer positions the electrophilic center on the electron-deficient pyridine ring. This connectivity difference results in divergent metal-chelation geometries when employed as a bidentate ligand, with the target compound offering S,N-chelation potential via the thiophene sulfur and pyridine nitrogen [3].

Structural isomerism Ligand design Metal coordination

5-(Pyridin-3-YL)thiophene-3-carbaldehyde: Evidence-Backed Research Application Scenarios


CYP2A6 Inhibitor SAR Expansion Requiring Aldehyde Positional Diversity

For medicinal chemistry programs targeting CYP2A6 inhibition for smoking cessation, the 3-carbaldehyde regioisomer probes chemical space complementary to the established 2-carbaldehyde series. While 5-(pyridin-3-yl)thiophene-2-carbaldehyde exhibits an IC50 of 4,770 nM against CYP2A6 [1], repositioning the formyl group to the thiophene 3-position is predicted to alter hydrogen-bonding interactions within the CYP2A6 active site based on class-level SAR showing that aldehyde placement is a key potency determinant [2]. This compound enables exploration of a distinct SAR vector without altering the pyridine-thiophene core scaffold, supporting IP generation and lead optimization campaigns.

Lipophilicity-Driven Lead Optimization with Reduced LogP

When lead compound lipophilicity must be reduced to improve aqueous solubility and mitigate off-target promiscuity, the target compound offers an XLogP3-AA of 1.7 [3] compared to 2.0 for the 2-carbaldehyde regioisomer . This ΔXLogP of -0.3 is achieved without introducing additional heteroatoms or increasing molecular weight, preserving ligand efficiency metrics. The lower lipophilicity may translate to improved in vitro ADME parameters, making this regioisomer a strategic choice for programs where balancing potency with developability is critical.

Bidentate Ligand Design with Thiophene-Sulfur Chelation Potential

The target compound's arrangement of a pyridine nitrogen at the 3-position and a thiophene sulfur at the 5-position creates a potentially bidentate N,S-donor motif distinct from the connectivity-reversed isomer 5-(thiophen-3-yl)nicotinaldehyde [4]. When the aldehyde is further functionalized (e.g., to imine or carboxylate), this scaffold can support the construction of coordination polymers and metal-organic frameworks with tunable magnetic and luminescent properties, as demonstrated with structurally related di(pyridin-3-yl)thiophene ligands [5].

Regioselective Derivatization via Differential Aldehyde Reactivity

The thiophene 3-carbaldehyde group in the target compound exhibits distinct electronic character compared to the 2-carbaldehyde analog. Thiophene-3-carbaldehydes preferentially adopt the S-cis conformation and display altered reactivity toward nucleophiles relative to 2-carbaldehydes [6]. This differential reactivity can be exploited for chemoselective derivatization in the presence of other electrophilic functional groups, enabling synthetic strategies that would be challenging with the more reactive 2-carbaldehyde regioisomer. The commercial availability at 95% purity supports direct use as a synthetic intermediate with appropriate stoichiometric adjustment.

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